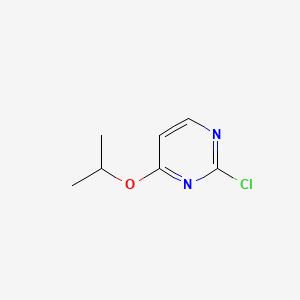

2-Chloro-4-isopropoxypyrimidine

Beschreibung

2-Chloro-4-isopropoxypyrimidine (CAS: 1250967-81-7) is a heterocyclic aromatic compound with the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol. It is primarily used in research settings as a synthetic intermediate, particularly in pharmaceutical and agrochemical development . The compound is supplied as a 10 mM solution in 25 µL aliquots, with a purity exceeding 98.00%, and requires stringent storage conditions: -80°C for 6 months or -20°C for 1 month to maintain stability. Its solubility in organic solvents (e.g., DMSO, ethanol) and sensitivity to freeze-thaw cycles necessitate careful handling during preparation of stock solutions .

Eigenschaften

IUPAC Name |

2-chloro-4-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPCTJWFJSBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropoxypyrimidine typically involves the reaction of 2-chloropyrimidine with isopropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-isopropoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or sodium methoxide in solvents like dimethylformamide or tetrahydrofuran.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate or cesium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Suzuki-Miyaura Coupling: Formation of biaryl compounds with diverse substituents.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-isopropoxypyrimidine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as a building block in the design of biologically active molecules.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-isopropoxypyrimidine involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This interaction can lead to the induction of apoptosis in cancer cells . Additionally, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines .

Vergleich Mit ähnlichen Verbindungen

The structural and functional differences between 2-Chloro-4-isopropoxypyrimidine and related pyrimidine derivatives significantly influence their reactivity, stability, and applications. Below is a comparative analysis:

Structural and Functional Group Variations

| Compound Name | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | Cl (C2), isopropoxy (C4) | C₇H₉ClN₂O | Chlorine, isopropoxy ether |

| 6-Chloro-4-hydroxypyrimidine | Cl (C6), hydroxyl (C4) | C₄H₃ClN₂O | Chlorine, hydroxyl |

| 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | Cl (C4), methyl (C5,6), CF₃ (C2) | C₇H₆ClF₃N₂ | Chlorine, trifluoromethyl, methyl |

| 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine | Cl (C4), F (C5), methoxymethyl (C2) | C₆H₆ClFN₂O | Chlorine, fluorine, methoxymethyl |

Key Observations :

- The isopropoxy group in this compound enhances lipophilicity compared to the polar hydroxyl group in 6-Chloro-4-hydroxypyrimidine, affecting solubility and membrane permeability in biological systems .

- Electron-withdrawing groups (e.g., trifluoromethyl in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) increase electrophilicity at the chlorine position, facilitating nucleophilic substitution reactions .

Physicochemical Properties

| Property | This compound | 6-Chloro-4-hydroxypyrimidine | 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 172.61 | 130.54 | 188.58 |

| Solubility | Soluble in DMSO, ethanol | Limited aqueous solubility | Moderate in polar aprotic solvents |

| Stability | Degrades upon freeze-thaw cycles | Stable under inert conditions | Stable at RT if protected from moisture |

| Storage Temperature | -80°C (long-term) | RT (short-term) | 4°C (recommended) |

Key Observations :

- This compound’s low thermal stability (-20°C storage limit) contrasts with 6-Chloro-4-hydroxypyrimidine’s compatibility at room temperature for short periods .

- The methoxymethyl group in 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine improves steric hindrance, reducing unintended side reactions compared to less bulky derivatives .

Reactivity and Hazard Profiles

- This compound: No acute toxicity data available, but decomposition risks exist under improper storage .

- No hazardous decomposition under intended use .

- 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine : Likely reactive under basic conditions due to electron-deficient aromatic ring .

Biologische Aktivität

2-Chloro-4-isopropoxypyrimidine (CAS No. 1250967-81-7) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chlorine atom at the 2-position and an isopropoxy group at the 4-position of the pyrimidine ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN2O. The presence of the isopropoxy group enhances its solubility, which is a significant factor in drug design. The structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 175.60 g/mol |

| Solubility | Moderate to high |

| Log P (octanol-water) | Approximately 2.31 |

| Melting Point | Not specified |

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that similar compounds inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response by catalyzing the formation of prostaglandins .

Key Findings:

- Inhibition of COX Enzymes: In vitro studies have shown that derivatives with structural similarities to this compound can effectively suppress COX-1 and COX-2 activities. For instance, compounds tested showed IC50 values in the range of , comparable to established anti-inflammatory drugs like celecoxib .

- Mechanism of Action: The proposed mechanism involves the binding of these compounds to the active sites of COX enzymes, resulting in decreased production of pro-inflammatory cytokines.

Table: IC50 Values for Pyrimidine Derivatives Against COX Enzymes

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | |

| 2-Chloro-4-isopropoxy... | TBD | TBD |

| Other Pyrimidine Deriv... | TBD | TBD |

Case Studies and Research Findings

Several research articles have explored the biological activities of pyrimidines and their derivatives:

- Study on Structure–Activity Relationships (SAR): This research examined various pyrimidine derivatives, including those with similar substitutions as found in this compound. The findings indicated that specific substitutions significantly enhance anti-inflammatory activity through selective inhibition of COX enzymes .

- In Vivo Studies: In animal models, certain pyrimidine derivatives demonstrated significant reduction in inflammation markers when compared to controls treated with standard anti-inflammatory medications .

- Pharmacokinetics: Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption characteristics and prolonged half-lives, indicating potential for sustained therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.